molecular formula C9H17N3O2 B1440774 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole CAS No. 1341430-62-3

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole

Cat. No.: B1440774
CAS No.: 1341430-62-3
M. Wt: 199.25 g/mol
InChI Key: DTPLJOQKEKBFBM-UHFFFAOYSA-N
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Description

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,3-diethoxypropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole typically involves the reaction of 3,3-diethoxypropylamine with a suitable triazole precursor. One common method involves the reaction of 3,3-diethoxypropylamine with 1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethoxy-1-propanol: A related compound with similar structural features but different functional groups.

    3,3-Diethoxypropyl methacrylate: Another compound with a 3,3-diethoxypropyl group but attached to a methacrylate moiety.

    N-(3,3-diethoxypropyl)-3,3-diethoxy-1-propanamine: A compound with similar alkyl chain but different functional groups .

Uniqueness

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-(3,3-diethoxypropyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)5-6-12-8-10-7-11-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLJOQKEKBFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C=NC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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